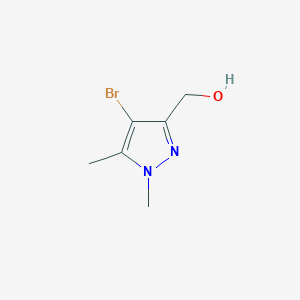

(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Description

Historical Context of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, establishing a foundation that continues to influence contemporary heterocyclic research. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who developed a method involving the reaction of beta-diketone compounds with hydrazine derivatives to produce two distinct regioisomers. This groundbreaking work established the fundamental synthetic approach that remains one of the most widely employed methods for pyrazole synthesis today.

The Knorr pyrazole synthesis involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, representing a simple yet highly effective approach for obtaining polysubstituted pyrazoles. The reaction mechanism typically proceeds through nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and elimination of water to form the five-membered heterocyclic ring. This methodology has been extensively refined and modified over the intervening decades, leading to numerous variations that allow for the synthesis of diverse pyrazole derivatives with specific substitution patterns.

Following the initial discoveries by Knorr, the field of pyrazole chemistry experienced steady growth throughout the twentieth century, with researchers developing increasingly sophisticated synthetic methods and discovering new applications for these versatile compounds. The development of multicomponent approaches, dipolar cycloadditions, and transition-metal catalyzed reactions has significantly expanded the synthetic toolbox available for pyrazole synthesis. Modern synthetic strategies now encompass photoredox reactions, one-pot multicomponent procedures, and novel reaction types that enable the efficient preparation of complex pyrazole derivatives with high selectivity and yield.

The evolution of pyrazole chemistry has been closely linked to advances in medicinal chemistry and drug discovery, with researchers recognizing the potential of these heterocyclic compounds as privileged scaffolds for pharmaceutical development. The number of drugs containing pyrazole nuclei has increased significantly over the past decade, with notable examples including ibrutinib, ruxolitinib, axitinib, niraparib, baricitinib, lenacapavir, riociguat, and sildenafil, which are used to treat various types of cancers, human immunodeficiency virus, pulmonary hypertension, and erectile dysfunction.

Position of this compound in Heterocyclic Chemistry

The classification of this compound within the broader context of heterocyclic chemistry reveals its significance as a member of the pyrazole family, specifically categorized as a 1,2-diazole derivative containing two nitrogen atoms in the five-membered ring structure. Pyrazoles constitute a fundamental class of heterocyclic compounds that have found extensive applications across multiple scientific disciplines, from pharmaceutical research to materials science. The specific substitution pattern present in this compound places it among the more structurally complex pyrazole derivatives, with functional groups that significantly influence its chemical reactivity and biological properties.

The structural features of this compound can be analyzed through comparison with related compounds to understand its unique position within heterocyclic chemistry. The presence of bromine at the 4-position introduces an electron-withdrawing halogen substituent that affects the electronic distribution within the ring system, potentially enhancing electrophilicity and facilitating nucleophilic substitution reactions. The methyl groups at positions 1 and 5 provide steric bulk and electron-donating effects that can influence the compound's reactivity and binding interactions with biological targets.

Comparative analysis with structurally related compounds reveals the diversity within the brominated pyrazole family. For instance, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol differs by lacking the 5-methyl substituent, while (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol features a different substitution pattern with the hydroxymethyl group attached to the nitrogen rather than the carbon. These structural variations demonstrate how subtle changes in substitution patterns can lead to compounds with potentially different biological activities and chemical properties.

The compound's position within heterocyclic chemistry is further emphasized by its potential as a building block for more complex molecular architectures. Research has shown that brominated pyrazole derivatives can undergo various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and oxidation-reduction processes. The hydroxymethyl group provides an additional functional handle for chemical modification, enabling the synthesis of esters, ethers, and other derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Recent advances in heterocyclic chemistry have highlighted the importance of halogenated pyrazole derivatives in medicinal chemistry applications. Studies have demonstrated that compounds containing bromo-substituted pyrazole rings can exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The electronic effects of halogen substitution, combined with the hydrogen-bonding potential of the hydroxymethyl group, create a favorable combination for molecular recognition and binding to biological targets.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of contemporary scientific investigation, encompassing pharmaceutical development, synthetic methodology, and materials science applications. Current research trends indicate a growing interest in pyrazole derivatives as privileged scaffolds for drug discovery, with particular emphasis on their potential as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The specific structural features present in this compound make it an attractive candidate for further investigation and development in these areas.

Contemporary medicinal chemistry research has identified pyrazole derivatives as emerging privileged scaffolds with significant potential for therapeutic applications. Recent studies have demonstrated the effectiveness of pyrazole-based compounds as cyclin-dependent kinase inhibitors, with several derivatives showing potent activity against cyclin-dependent kinase 2 and cyclin-dependent kinase 8. The structural similarity between this compound and known bioactive pyrazole derivatives suggests potential applications in similar therapeutic areas, particularly given the presence of the bromine substituent which can enhance binding affinity through halogen bonding interactions.

The synthetic significance of this compound lies in its potential as an intermediate for the preparation of more complex heterocyclic systems. Research has shown that brominated pyrazole derivatives can serve as versatile building blocks for the synthesis of fused heterocyclic compounds, including triazolo-tetrazines and other polycyclic systems. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, including cross-coupling reactions with organometallic reagents, nucleophilic substitutions, and condensation reactions with various electrophiles and nucleophiles.

| Research Application | Specific Focus | Potential Impact | Current Status |

|---|---|---|---|

| Kinase Inhibition | Cyclin-dependent kinase targeting | Cancer therapy development | Active research |

| Antimicrobial Activity | Bacterial enzyme inhibition | Antibiotic development | Preclinical studies |

| Synthetic Methodology | Building block applications | Chemical synthesis efficiency | Established protocols |

| Materials Science | Electronic property modification | Advanced materials development | Emerging applications |

The applications overview for this compound reveals its potential contributions to several cutting-edge research areas. In pharmaceutical chemistry, the compound's structural features align with design principles for kinase inhibitors, particularly those targeting cyclin-dependent kinases involved in cell cycle regulation. The bromine substituent can participate in halogen bonding interactions with amino acid residues in enzyme active sites, potentially enhancing binding affinity and selectivity. Additionally, the hydroxymethyl group provides opportunities for hydrogen bonding interactions that can further stabilize protein-ligand complexes.

Recent computational studies have highlighted the effectiveness of pyrazole-based scaffolds in drug discovery applications, with high-throughput virtual screening identifying numerous pyrazole derivatives as potential therapeutic agents. The integration of advanced molecular modeling techniques with traditional synthetic chemistry approaches has accelerated the identification and optimization of bioactive pyrazole compounds. These computational approaches suggest that this compound and related derivatives may possess favorable pharmacokinetic properties, including appropriate lipophilicity, metabolic stability, and tissue distribution characteristics.

The research landscape surrounding pyrazole derivatives continues to evolve rapidly, with new applications emerging in areas such as agrochemistry, materials science, and catalysis. The unique combination of electronic and steric properties present in this compound positions it as a valuable compound for investigating structure-activity relationships and developing next-generation therapeutic agents. Future research directions are likely to focus on systematic modification of the substitution pattern to optimize biological activity, as well as exploration of novel synthetic routes that enable efficient access to diverse pyrazole derivatives.

Properties

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECUJSMUXCNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073067-93-2 | |

| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-1,5-dimethyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-carboxylic acid.

Reduction: 1,5-Dimethyl-1H-pyrazol-3-yl)methanol.

Substitution: 4-Amino-1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Scientific Research Applications

Chemistry

In the field of chemistry, (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be utilized in the development of new materials and catalysts .

Biology

Biologically, this compound is significant for its interactions with various biological systems. It has been shown to inhibit liver alcohol dehydrogenase, which is crucial in alcohol metabolism. This inhibition can lead to increased blood alcohol levels when alcohol is consumed, indicating potential applications in studying alcohol-related disorders. Additionally, it has been studied for its effects on acetylcholinesterase activity, which may have implications for neurotoxicity and neurodegenerative diseases.

Table 1: Biological Activity of this compound

| Activity | Target | Effect |

|---|---|---|

| Inhibition of Alcohol Dehydrogenase | Liver Enzymes | Increased blood alcohol levels |

| Acetylcholinesterase Inhibition | Nervous System | Potential neurotoxic effects |

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of Mcl-1 (myeloid cell leukemia sequence 1), which is relevant in cancer treatment. Research indicates its efficacy against various hematological malignancies such as acute myeloid leukemia and multiple myeloma .

Case Study: Mcl-1 Inhibition

A study demonstrated that this compound effectively inhibits Mcl-1 in vitro, suggesting its potential as a treatment option for cancers that are resistant to conventional therapies .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow it to function as a catalyst or ligand in various chemical processes. The compound's stability and reactivity make it suitable for large-scale production methods involving bromination and functionalization reactions .

Mechanism of Action

The mechanism of action of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methanol group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the target. Additionally, it can interact with receptors to elicit specific cellular responses, such as anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Bromine: The presence of bromine at position 4 in the target compound introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs like (1,5-Dimethyl-1H-pyrazol-3-yl)methanol . Methanol Group: The -CH₂OH moiety enables hydrogen bonding, improving solubility in polar solvents and facilitating crystal engineering, as observed in SHELX-refined structures .

Biological Activity: The bromine atom and methanol group synergistically enhance antifungal activity. For example, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, a derivative, showed potent antifungal properties due to bromine’s lipophilicity and hydrogen-bonding interactions . In contrast, Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol exhibits altered bioactivity profiles due to its bulky cyclopentyl group, which may limit membrane permeability .

Synthetic Utility: The target compound is synthesized via methylation of bromo-pyrazolols (e.g., sodium hydride/methyl iodide conditions) , whereas (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol requires aryl bromination steps . Derivatives like Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride (CAS 2034156-59-5) highlight its role in generating multifunctional ligands for pharmaceutical applications .

Biological Activity

Overview

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole class, characterized by a bromine atom at the 4-position and two methyl groups at the 1 and 5 positions. Its unique structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H9BrN2O

- Molecular Weight : 205.053 g/mol

- CAS Number : 1073067-93-2

Target Interactions

This compound acts primarily as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can lead to elevated blood alcohol levels when alcohol is consumed, potentially causing adverse effects.

Enzymatic Interactions

The compound has also been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. This interaction can disrupt neurotransmission, leading to various neurophysiological effects.

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Modulation : It interacts with reactive oxygen species (ROS), which can lead to increased oxidative stress within cells. This modulation affects cellular health and can contribute to cell damage or apoptosis.

- Neurotransmitter Dynamics : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, altering neurotransmission and potentially leading to behavioral changes in animal models.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE:

| Study | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Study A | 15.6 | Inhibition of AChE activity |

| Study B | 10.2 | Increased acetylcholine levels |

These studies indicate that the compound's ability to inhibit AChE may have implications for neurodegenerative diseases where cholinergic dysfunction is a hallmark.

In Vivo Studies

Animal model studies have shown that administration of this compound leads to observable behavioral changes:

| Model | Dose (mg/kg) | Observed Behavior |

|---|---|---|

| Mouse Model | 20 | Increased locomotor activity |

| Rat Model | 50 | Impaired motor coordination |

These findings suggest that the compound may affect central nervous system functions and could be explored for therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of this compound. It was found to significantly reduce ROS levels in neuronal cells, suggesting its potential as a neuroprotective agent against oxidative stress-related damage.

Conclusion and Future Directions

This compound exhibits notable biological activities through its interactions with key enzymes such as acetylcholinesterase and its modulation of oxidative stress pathways. The compound's potential therapeutic applications span neurodegenerative diseases and conditions characterized by oxidative stress.

Further research is warranted to fully elucidate its mechanisms of action and explore its efficacy in clinical settings. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via substitution reactions on pre-functionalized pyrazole scaffolds. For instance, bromination at the 4-position of 1,5-dimethyl-1H-pyrazole derivatives followed by hydroxymethylation at the 3-position is a common approach. Evidence from heterocyclic compound synthesis (e.g., coupling with tetrazole or thiazole moieties) suggests using catalytic conditions for regioselective bromination and subsequent alcohol functionalization . Purification typically involves column chromatography with polar/non-polar solvent systems to isolate the product.

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the bromine substitution pattern and hydroxymethyl group integration. Discrepancies in chemical shifts (e.g., deshielding of adjacent protons due to bromine) should align with DFT-predicted values .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., CHBrNO, theoretical 219.1008) .

- Melting Point : Compare observed melting points (e.g., ~50–51°C) with literature values to assess purity .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent degradation. Stability studies indicate that the hydroxymethyl group may oxidize under prolonged exposure to light or moisture. Stock solutions in anhydrous DMSO or ethanol are stable for ≤6 months at -20°C .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, hydrogen bonding patterns (e.g., O–H···N interactions) observed in the crystal lattice can explain discrepancies between experimental NMR shifts and DFT-optimized gas-phase structures. Software like SHELXL (for refinement) and ORTEP (for visualization) are critical for analyzing anisotropic displacement parameters and validating bond angles/distances . Graph-set analysis (e.g., Etter’s rules) further clarifies supramolecular interactions .

Q. What strategies mitigate challenges in refining crystal structures of derivatives with bulky substituents?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for low-symmetry space groups.

- Disorder Modeling : Apply PART/SUMP restraints for overlapping atoms in flexible regions (e.g., the hydroxymethyl group).

- Validation : Cross-check residual density maps and R values with PLATON or WinGX to ensure refinement robustness .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromo substituent acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Kinetic studies show that steric hindrance from the 1,5-dimethyl groups slows transmetallation, requiring elevated temperatures (80–100°C) and Pd(PPh) catalysts. Computational modeling (e.g., NBO analysis) can quantify electronic effects on reaction barriers .

Q. What computational methods are suitable for predicting biological activity or spectroscopic properties?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate IR/Raman spectra and HOMO-LUMO gaps. Compare with experimental UV-Vis data to validate electronic transitions .

- Molecular Docking : Use AutoDock Vina to assess interactions with biological targets (e.g., antifungal enzymes), leveraging crystal structure data (PDB IDs) for receptor modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.